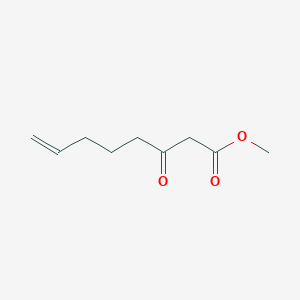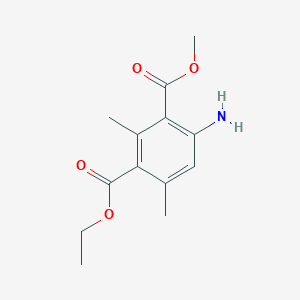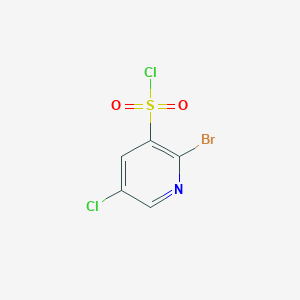![molecular formula C12H8Br2O2S B13982920 2,2'-Thiobis[4-bromophenol] CAS No. 5336-22-1](/img/structure/B13982920.png)
2,2'-Thiobis[4-bromophenol]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Thiobis[4-bromophenol] is an organic compound with the molecular formula C12H8Br2O2S and a molecular weight of 376.064 g/mol It is characterized by the presence of two bromophenol groups connected by a sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Thiobis[4-bromophenol] typically involves the reaction of 4-bromophenol with sulfur dichloride (SCl2) under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide (NaOH), to facilitate the formation of the thiobis linkage. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the product .
Industrial Production Methods
Industrial production of 2,2’-Thiobis[4-bromophenol] follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure efficient and cost-effective production. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
2,2’-Thiobis[4-bromophenol] undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromophenol groups to phenol groups.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Phenol derivatives.
Substitution: Various substituted phenol derivatives depending on the nucleophile used.
Scientific Research Applications
2,2’-Thiobis[4-bromophenol] has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial and antioxidant properties, making it a candidate for drug development.
Industry: Utilized in the production of specialty chemicals, dyes, and materials with specific properties
Mechanism of Action
The mechanism of action of 2,2’-Thiobis[4-bromophenol] involves its interaction with molecular targets through its bromophenol groups. These interactions can lead to the inhibition of enzyme activity or the modulation of biological pathways. The sulfur atom in the compound plays a crucial role in stabilizing the interactions and enhancing the compound’s reactivity .
Comparison with Similar Compounds
Similar Compounds
- 2,2’-Thiobis[4-chlorophenol]
- 2,2’-Methylenebis[4-chlorophenol]
- 2,4-Disubstituted thiazoles
Uniqueness
2,2’-Thiobis[4-bromophenol] is unique due to the presence of bromine atoms, which impart distinct chemical and physical properties compared to its chlorinated analogs.
Properties
CAS No. |
5336-22-1 |
|---|---|
Molecular Formula |
C12H8Br2O2S |
Molecular Weight |
376.07 g/mol |
IUPAC Name |
4-bromo-2-(5-bromo-2-hydroxyphenyl)sulfanylphenol |
InChI |
InChI=1S/C12H8Br2O2S/c13-7-1-3-9(15)11(5-7)17-12-6-8(14)2-4-10(12)16/h1-6,15-16H |
InChI Key |
HQRWNPFVXNLBJX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)SC2=C(C=CC(=C2)Br)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


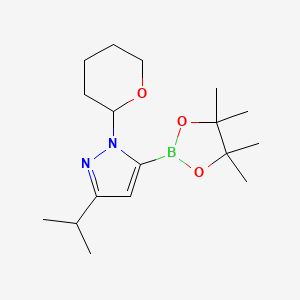
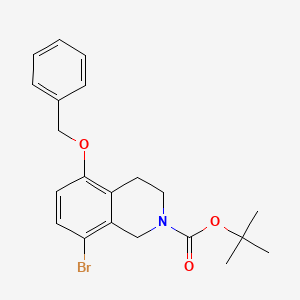
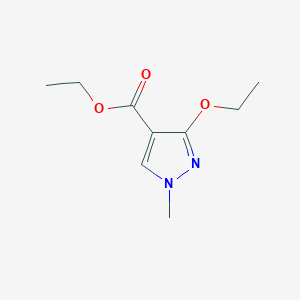


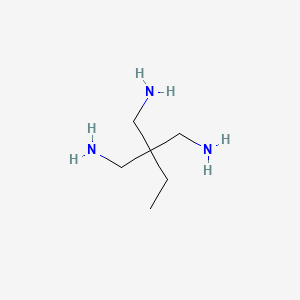
![potassium;(13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl) sulfate](/img/structure/B13982881.png)
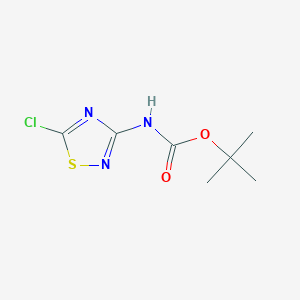
![tert-Butyl 5-formyl-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B13982903.png)
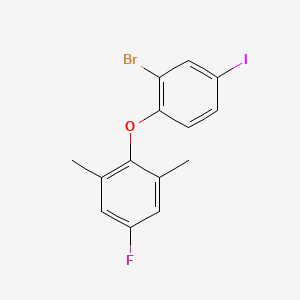
![1-[4-Hydroxy-6-(trifluoromethyl)pyridin-3-YL]ethanone](/img/structure/B13982908.png)
